1-吡啶-4-基丁烷-1,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

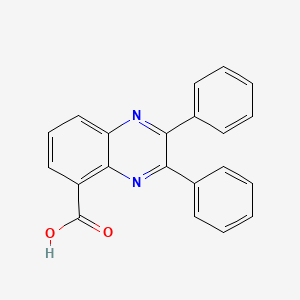

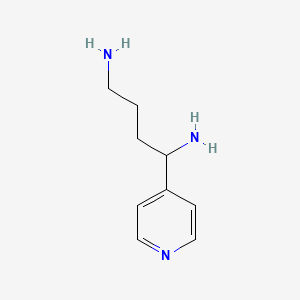

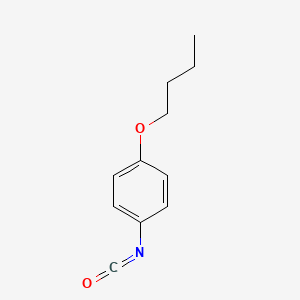

1-Pyridin-4-ylbutane-1,4-diamine, also known as 4-PBD, is an organic compound with a wide range of applications in the laboratory. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. 4-PBD is used as a catalyst in organic synthesis, as a reagent in biochemical assays, and as a building block in the synthesis of organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and dyes.

科学研究应用

聚酰亚胺的合成和性质源自含有吡啶杂环基团的二胺的聚(吡啶-酰亚胺)已被合成,展示了在各种溶剂中的溶解性、高热稳定性和机械强度。这些聚合物具有光学性质,如强橙色荧光,使其适用于荧光材料或传感器等应用(Liaw 等人,2007 年)。另一种聚(吡啶-酰亚胺)薄膜展示了针对酸的“关-开”荧光转换器特性,突出了其在传感器技术中的潜力(Wang 等人,2008 年)。

晶体结构分析和分子相互作用对异构的 N1,N4-双((吡啶-n-基)亚甲基)-环己烷-1,4-二胺的研究阐明了 C-H⋯N、C-H⋯π 和 π⋯π 相互作用在其晶体堆积中的重要性,提供了对分子设计和结构稳定性的见解(Lai 等人,2006 年)。

螯合和配位化学一项研究探索了 2,2'-联吡啶的替代物,旨在螯合 Ag(I) 并为工程氢键晶体创造金属构造子。这项研究强调了二氨基三嗪基 (DAT) 基团在氢键和金属配位中的作用,有助于分子结构的设计(Duong 等人,2011 年)。

络合研究由 2-吡啶甲醛与 N-(2-氨基乙基)丙烷-1,3-二胺缩合产生的四齿配体的镉(II)络合展示了碘化镉配合物的形成,揭示了络合行为和晶体网络相互作用(Hakimi 等人,2013 年)。

作用机制

Target of Action

It is known to be a pyridine-based ligand . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals .

Mode of Action

As a pyridine-based ligand, it likely interacts with its targets by forming coordination bonds, which involve the sharing of an electron pair between the ligand (1-Pyridin-4-ylbutane-1,4-diamine) and its target (usually a metal ion) .

Result of Action

As a ligand, it likely influences the activity of its target, which can lead to various downstream effects depending on the specific target and the nature of the formed complex .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Pyridin-4-ylbutane-1,4-diamine. Factors such as pH, temperature, and the presence of other substances can affect its ability to interact with its targets and form complexes . .

生化分析

Biochemical Properties

1-Pyridin-4-ylbutane-1,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine biosynthetic enzymes, influencing the synthesis of polyamines such as putrescine, spermidine, and spermine . These interactions are crucial for maintaining cellular homeostasis and regulating cell growth and differentiation.

Cellular Effects

1-Pyridin-4-ylbutane-1,4-diamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of amino acids and polyamines in plant cells, affecting their growth and development . Additionally, it can impact the expression of genes involved in polyamine biosynthesis and metabolism.

Molecular Mechanism

The molecular mechanism of 1-Pyridin-4-ylbutane-1,4-diamine involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in polyamine biosynthesis, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding its role in regulating cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pyridin-4-ylbutane-1,4-diamine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods, but its effects may diminish over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 1-Pyridin-4-ylbutane-1,4-diamine vary with different dosages in animal models. At lower doses, it can promote cell growth and differentiation, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-Pyridin-4-ylbutane-1,4-diamine is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It interacts with enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, influencing the levels of polyamines and other metabolites . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic flux.

Transport and Distribution

The transport and distribution of 1-Pyridin-4-ylbutane-1,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

1-Pyridin-4-ylbutane-1,4-diamine is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These factors are crucial for understanding its role in cellular processes and its potential therapeutic applications.

属性

IUPAC Name |

1-pyridin-4-ylbutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-1-2-9(11)8-3-6-12-7-4-8/h3-4,6-7,9H,1-2,5,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNZARUDYNHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

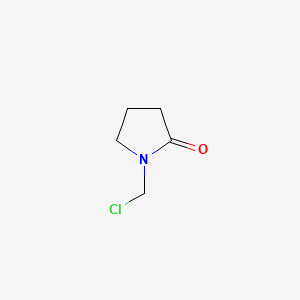

C1=CN=CC=C1C(CCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377982 |

Source

|

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374064-03-6 |

Source

|

| Record name | 1,4-Butanediamine, 1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)